molecular formula C9H10FIO B14023124 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene

Cat. No.: B14023124
M. Wt: 280.08 g/mol
InChI Key: GHJYYXAJLYOFTQ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, iodo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This is the primary type of reaction due to the presence of the benzene ring.

    Nucleophilic Substitution: The fluoro and iodo groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Halogenation: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while halogenation would introduce additional halogen atoms.

Scientific Research Applications

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethoxy-1-fluoro-2-iodo-3-methylbenzene
  • 5-Ethoxy-2-fluoro-1-iodo-3-(methoxymethyl)benzene

Uniqueness

5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical reactions. The presence of both electron-donating (ethoxy and methyl) and electron-withdrawing (fluoro and iodo) groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

5-ethoxy-2-fluoro-1-iodo-3-methylbenzene

InChI

InChI=1S/C9H10FIO/c1-3-12-7-4-6(2)9(10)8(11)5-7/h4-5H,3H2,1-2H3

InChI Key

GHJYYXAJLYOFTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)I

Origin of Product

United States

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